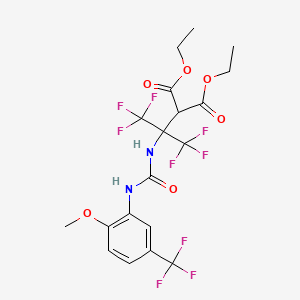![molecular formula C20H25N3O2 B11476276 N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-methylbenzamide](/img/structure/B11476276.png)
N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylcarbamoyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-methylbenzamide typically involves the reaction of 2-amino-6-methylbenzoic acid with tert-butyl isocyanate, followed by the coupling of the resulting intermediate with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents.
Medicine: The compound has potential applications in drug discovery and development. It is explored for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. It can also be employed in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-methylbenzamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as proteases and kinases.
Pathways: By inhibiting these enzymes, the compound can modulate signaling pathways and metabolic processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole: This compound shares a similar tert-butylcarbamoyl group but differs in the presence of an indole moiety.
N-(tert-butylcarbamoyl)-L-tert-leucine: This compound contains a tert-butylcarbamoyl group attached to an amino acid, highlighting its use in peptide synthesis.
Uniqueness: N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H25N3O2/c1-13-9-11-15(12-10-13)18(24)22-17-14(2)7-6-8-16(17)21-19(25)23-20(3,4)5/h6-12H,1-5H3,(H,22,24)(H2,21,23,25) |
InChI Key |
UJTROBPHMJNLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2NC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11476193.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)


![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476211.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11476219.png)
![N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11476221.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
![N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11476234.png)



